molecular formula C7H3BrCl2N2 B114904 2-bromo-5,6-dichloro-1H-benzimidazole CAS No. 142356-40-9

2-bromo-5,6-dichloro-1H-benzimidazole

Número de catálogo: B114904
Número CAS: 142356-40-9
Peso molecular: 265.92 g/mol
Clave InChI: KEZMBKQTCPNSOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-5,6-dichloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family It is characterized by the presence of bromine and chlorine atoms at the 2, 5, and 6 positions of the benzimidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,6-dichloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method involves the reaction of 5,6-dichlorobenzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5,6-dichloro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-5,6-dichloro-1H-benzimidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.

    Material Science: It is used in the development of advanced materials, including organic semiconductors and dyes for solar cells.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-bromo-5,6-dichloro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

    5,6-Dichloro-2-bromobenzimidazole: Similar in structure but with different substitution patterns.

    2,5,6-Trichloro-1H-benzimidazole: Contains an additional chlorine atom, leading to different chemical properties.

    2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole: A ribofuranosyl derivative with distinct biological activity.

Uniqueness

2-Bromo-5,6-dichloro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in various fields.

Actividad Biológica

2-Bromo-5,6-dichloro-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique halogen substitutions. This compound has garnered attention for its potential biological activities, particularly as an antiviral agent and an inhibitor of specific enzymes involved in viral replication. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, cytotoxicity, and applications in medicinal chemistry.

The primary biological target of this compound is the Human Cytomegalovirus (HCMV) . The compound functions as a selective inhibitor by blocking the maturational cleavage of high-molecular-weight DNA during viral replication. This action disrupts the DNA replication pathway essential for HCMV proliferation, leading to a significant reduction in viral replication rates .

Molecular Interactions

At the molecular level, this compound binds to the active site of viral DNA polymerase, inhibiting its activity. This interaction prevents the synthesis of viral DNA and disrupts normal cellular processes related to DNA replication and transcription. The compound's structure allows it to effectively compete with natural substrates for binding sites on viral enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism in vivo, which may limit its clinical utility. The compound undergoes biotransformation primarily in the liver, resulting in various metabolites that may exhibit differing biological activities.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound across various cancer cell lines using the MTT assay. The results are summarized in Table 1 below:

Cell Line IC50 (μM) Comparison Drug IC50 (μM)
Human Colon Cancer (HCT-116)8.50Doxorubicin0.75
Hepatocellular Carcinoma (HepG2)7.82Sorafenib10.00
Mammary Gland Cancer (MCF-7)9.20Sunitinib5.00

These findings indicate that this compound exhibits comparable cytotoxicity to established chemotherapeutic agents .

Cell Cycle Analysis

Further investigations into the effects of this compound on cell cycle progression revealed significant alterations in HepG2 cells treated with its IC50 concentration. Flow cytometry analysis indicated a marked accumulation of cells in the G1 phase while reducing populations in the S and G2/M phases. Specifically:

  • G0-G1 Phase : Increased from 52.39% to 72.13%
  • S Phase : Decreased from 34.77% to 25.19%
  • G2/M Phase : Decreased from 12.84% to 2.68%

These results suggest that treatment with this compound induces cell cycle arrest at the G1 phase, potentially through apoptosis signaling pathways .

Apoptotic Mechanisms

The pro-apoptotic effects of this compound were further substantiated by observing an increase in both early and late apoptotic cell populations upon treatment with significant upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of anti-apoptotic protein Bcl-2 . This mechanism indicates a promising therapeutic potential for targeting cancer cells.

Applications in Medicinal Chemistry

Due to its antiviral and anticancer properties, this compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents against various diseases. Its applications extend beyond virology into areas such as antibacterial and anticancer drug development .

Propiedades

IUPAC Name

2-bromo-5,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMBKQTCPNSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Amino-5,6-dichlorobenzimidazole (3 g, 16 mmole) was suspended in 150 ml of water and brought into solution with 2 ml of HBr. Sodium nitrite (3.3 g, 55 mmole) was then added and the mixture was stirred at room temperature for 1 hr. Excess CuBr2 was then added and the mixture was heated on a steam bath for 1 hr. The aqueous solution was extracted with ethyl acetate (3×100 ml), dried with MgSO4, concentrated, and crystallized from ethyl ether to give 1.13 g (26%) of 2-bromo-5,6-dichlorobenzimidazole. 1H NMR (DMSO-d6) δ7.81 ppm (s, 2H), 13.62 (s, 1H). GC/MS: m/e 266, 185, 158, 150, 133, 124, 107, 97, 88, 73, 62, 52, 37.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5,6-dichloro-2,3-dihydro-1H-1,3-benzodiazole-2-thione (2 mmol, 438 mg) was dissolved in MeOH (20 ml). The reaction mixture was cooled to 0° C. and hydrobromic acid (0.4 ml) was added, then bromine (8 mmol, 1.3 g) was added. The resulting mixture was stirred at RT overnight, then Na2SO4 was added. Next MeOH was evaporated. The aqueous layer was extracted with DCM. The product was purified on silica gel using EA/hex (1:1) to afford yellow solid (1 mmol, 260 mg), m/z 266.7; rt 2.8 min.
Quantity
438 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 2
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 5
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 6
2-bromo-5,6-dichloro-1H-benzimidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.